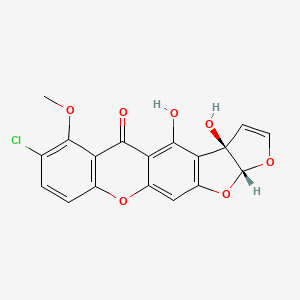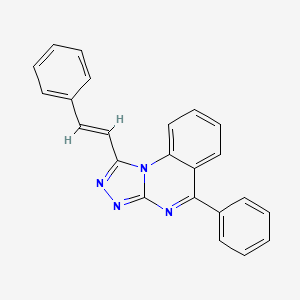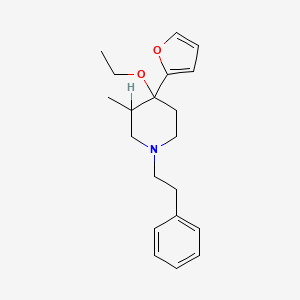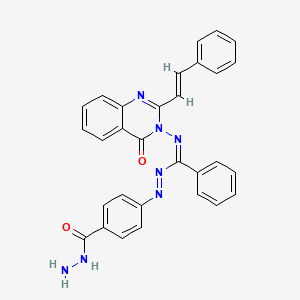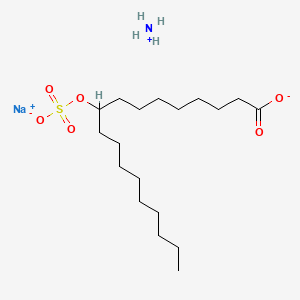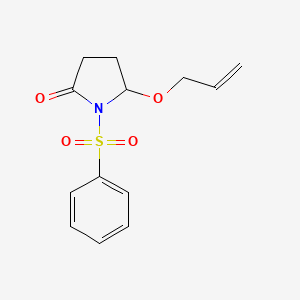
1-(Phenylsulfonyl)-5-(2-propenyloxy)-2-pyrrolidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Phenylsulfonyl)-5-(2-propenyloxy)-2-pyrrolidinone is an organic compound that features a phenylsulfonyl group attached to a pyrrolidinone ring, with a propenyloxy substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Phenylsulfonyl)-5-(2-propenyloxy)-2-pyrrolidinone typically involves the reaction of a pyrrolidinone derivative with a phenylsulfonyl chloride in the presence of a base, followed by the introduction of the propenyloxy group through an alkylation reaction. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine or sodium hydride.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves crystallization or chromatography techniques to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
1-(Phenylsulfonyl)-5-(2-propenyloxy)-2-pyrrolidinone can undergo various chemical reactions, including:
Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the sulfonyl group, yielding a simpler pyrrolidinone derivative.
Substitution: The propenyloxy group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Alkyl halides or aryl halides in the presence of a base like potassium carbonate (K2CO3) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, reduced pyrrolidinone derivatives, and various substituted pyrrolidinone compounds, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(Phenylsulfonyl)-5-(2-propenyloxy)-2-pyrrolidinone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-(Phenylsulfonyl)-5-(2-propenyloxy)-2-pyrrolidinone involves its interaction with specific molecular targets and pathways. The phenylsulfonyl group can interact with enzymes or receptors, potentially inhibiting their activity. The propenyloxy group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy in biological systems.
Comparación Con Compuestos Similares
Similar Compounds
1-(Phenylsulfonyl)-2-pyrrolidinone: Lacks the propenyloxy group, making it less versatile in chemical reactions.
5-(2-Propenyloxy)-2-pyrrolidinone: Lacks the phenylsulfonyl group, reducing its potential biological activity.
1-(Phenylsulfonyl)-5-methoxy-2-pyrrolidinone: Contains a methoxy group instead of a propenyloxy group, which may alter its reactivity and biological properties.
Uniqueness
1-(Phenylsulfonyl)-5-(2-propenyloxy)-2-pyrrolidinone is unique due to the presence of both the phenylsulfonyl and propenyloxy groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
136125-52-5 |
|---|---|
Fórmula molecular |
C13H15NO4S |
Peso molecular |
281.33 g/mol |
Nombre IUPAC |
1-(benzenesulfonyl)-5-prop-2-enoxypyrrolidin-2-one |
InChI |
InChI=1S/C13H15NO4S/c1-2-10-18-13-9-8-12(15)14(13)19(16,17)11-6-4-3-5-7-11/h2-7,13H,1,8-10H2 |
Clave InChI |
JNTCBQIXPJVKOA-UHFFFAOYSA-N |
SMILES canónico |
C=CCOC1CCC(=O)N1S(=O)(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


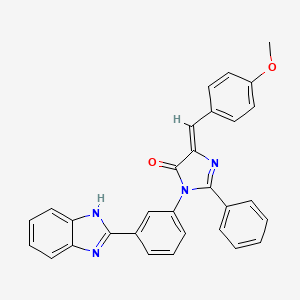


![(11S)-6-chloro-10-(2-cyclopropylethyl)-11-methyl-1,3,10-triazatricyclo[6.4.1.04,13]trideca-4,6,8(13)-triene-2-thione](/img/structure/B15185002.png)
